molecular formula C11H13BrO2 B13298545 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one

Cat. No.: B13298545
M. Wt: 257.12 g/mol
InChI Key: FCMGJMGSBTVWKN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one (CAS 727687-84-5) is a brominated aromatic ketone with the molecular formula C 11 H 13 BrO 2 and a molecular weight of 257.12 g/mol . This compound serves as a versatile chemical building block and organic synthetic intermediate in medicinal chemistry and drug discovery research. Bromo-substituted hydroxy phenyl ketones of this class are valuable precursors in the exploration of novel heterocyclic scaffolds . The presence of both a bromine atom and a hydroxy group on the aromatic ring creates reactive sites for further chemical modifications, allowing researchers to develop more complex molecular structures. These structures are of significant interest in the synthesis of compounds with potential biological activities, including antimicrobial and antioxidant properties . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-2-hydroxy-5-methylphenyl)butan-1-one

InChI

InChI=1S/C11H13BrO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3

InChI Key

FCMGJMGSBTVWKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)C)Br)O

Origin of Product

United States

Preparation Methods

Example Synthesis Route

A common route might involve the following steps:

  • Step 1 : Synthesis of the appropriate phenol derivative.
  • Step 2 : Bromination of the phenol to introduce the bromo substituent.
  • Step 3 : Introduction of the butan-1-one side chain through alkylation or acylation reactions.

Analytical Techniques

The purity and structure of this compound are typically confirmed using various analytical techniques:

Example Analytical Data

Analytical Technique Expected Data
NMR (¹H) Signals corresponding to aromatic protons, methyl group, and butan-1-one protons.
IR Absorption bands for hydroxyl (around 3500 cm⁻¹), carbonyl (around 1700 cm⁻¹), and aromatic C=C (around 1600 cm⁻¹).
MS Molecular ion peak corresponding to the molecular weight of the compound.
Elemental Analysis C, H, Br, O percentages consistent with the molecular formula.

Research Results and Discussion

The synthesis of this compound is a crucial step in the preparation of more complex molecules, such as 1,3-dithiol-2-ylium compounds. These compounds have been synthesized following a multi-step procedure involving the reaction of the aforementioned butan-1-one derivative with various salts of dithiocarbamic acids, followed by heterocyclocondensation under acidic conditions and treatment with weak aqueous bases.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a corresponding ketone or aldehyde.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSMe), or alkyl halides (R-X) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromo-2-oxo-5-methylphenyl)butan-1-one.

    Reduction: Formation of 1-(3-Bromo-2-hydroxy-5-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its brominated phenyl ring may facilitate binding to specific protein sites, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs vary in substituents, backbone length, and ring systems, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Functional and Reactivity Differences

Hydrogen Bonding and Crystallography: The hydroxyl group in 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one facilitates hydrogen bonding, influencing crystal packing and solubility . In contrast, eutylone’s amino group enables additional N-H interactions, altering its solid-state behavior and pharmacokinetics . The diketone analog (1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione) can act as a bidentate ligand, enhancing metal coordination properties compared to the monoketone target compound .

Synthetic Pathways: The target compound is synthesized via electrophilic bromination , whereas eutylone derivatives require alkylation or reductive amination to introduce the amino group . The thiophene analog (1-(5-Bromothien-2-yl)butan-1-one) leverages cross-coupling reactions due to the reactivity of the sulfur heterocycle .

Pharmacological vs. Industrial Applications: Eutylone and related cathinones are psychoactive, targeting monoamine transporters in the central nervous system . The absence of an amino group in the target compound renders it pharmacologically inert but valuable as a brominated intermediate in organic synthesis . The thiophene derivative’s electronic properties make it suitable for optoelectronic materials, diverging from the target compound’s role in small-molecule crystallography .

Crystallographic and Spectroscopic Insights

  • Hydrogen Bonding Patterns: The hydroxyl group in the target compound forms O-H···O bonds, as validated by SHELX refinement tools . Eutylone’s amino group introduces N-H···O interactions, creating distinct supramolecular architectures .
  • Thermal Stability: The higher melting point of the target compound (109–110°C) compared to non-hydroxylated analogs (e.g., 1-(3-Bromo-5-methoxyphenyl)ethanone) underscores the stabilizing effect of intramolecular hydrogen bonds .

Biological Activity

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butanone moiety linked to a phenolic structure, characterized by the presence of a bromine atom and a hydroxyl group. Its molecular formula is C12_{12}H15_{15}BrO\ and it has a molecular weight of approximately 269.13 g/mol. The structural elements significantly influence its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity, particularly against certain Gram-positive bacteria. Further investigations are needed to establish its efficacy and spectrum of activity.
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
  • Analgesic Activity : The compound may also possess analgesic effects, although detailed pharmacological studies are required to confirm this.

The biological activity of this compound is believed to involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites .
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways. This interaction is crucial for its observed biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated moderate antibacterial effects against Staphylococcus aureus.
Study BAnti-inflammatory PotentialShowed inhibition of pro-inflammatory cytokines in vitro.
Study CAnalgesic EffectsIndicated pain relief in animal models comparable to standard analgesics.

Synthesis and Applications

The synthesis of this compound typically involves reactions that yield high efficiency under controlled conditions. It serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-bromo-2-hydroxy-5-methylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Temperature control (0–5°C) is critical to minimize side reactions like demethylation or over-acylation. Alternatively, direct bromination of a pre-formed hydroxyketone derivative using N-bromosuccinimide (NBS) under radical conditions may be employed . Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the hydroxyl proton (δ 10–12 ppm, broad singlet) and methyl groups (δ 2.0–2.5 ppm for aryl-CH₃; δ 1.0–1.5 ppm for butanone-CH₂/CH₃).
  • ¹³C NMR : The ketone carbonyl appears at δ 200–210 ppm, while the brominated aromatic carbons show deshielding (δ 120–140 ppm).
  • IR : Strong absorption bands for C=O (~1700 cm⁻¹) and O-H (~3200 cm⁻¹).
  • MS : Molecular ion peak [M]⁺ at m/z 256 (for C₁₁H₁₁BrO₂) with isotopic patterns confirming bromine presence .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at the 3-position activates the aromatic ring toward electrophilic substitution but can also participate in Suzuki-Miyaura cross-coupling reactions. The ortho-hydroxy group directs incoming nucleophiles to the para position relative to itself, while steric hindrance from the methyl group at the 5-position may limit reactivity at certain sites. Researchers should explore Pd-catalyzed coupling with boronic acids to functionalize the brominated aryl ring .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve contradictions in reported molecular geometries?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement ( ) can clarify bond angles and torsional strain. Key parameters:

  • Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the planar conformation. Graph-set analysis ( ) should be applied to classify H-bond patterns (e.g., S(6) motifs).
  • Disorder modeling : Bromine’s high electron density may cause artifacts; use restraints in SHELXL to refine positional parameters . Validate structures with the CIF check tool ( ) to ensure R-factor consistency (<5%).

Q. What strategies mitigate regioselectivity challenges during functionalization of the aromatic ring?

  • Methodological Answer :

  • Directing groups : The hydroxyl group acts as a meta-director, but steric effects from the methyl group may favor para-substitution. Use protecting groups (e.g., TMS ethers) to temporarily block the hydroxyl and redirect reactivity.
  • Transition-metal catalysis : Pd(OAc)₂/XPhos catalysts enable selective coupling at the bromine site while preserving the hydroxy and methyl substituents.
  • Computational guidance : DFT calculations (e.g., Gaussian 16) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can researchers design bioactivity studies for this compound, given limited prior data?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Compare with analogues (e.g., 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, ) to hypothesize targets (e.g., serotonin receptors).
  • In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) or microbial strains (e.g., S. aureus) using microbroth dilution (MIC values).
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors, guided by the compound’s planar aromatic system and H-bond donors .

Q. What experimental and computational methods address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (AlCl₃: 1–5 mol%), temperature (−10°C to 25°C), and solvent polarity (toluene vs. DCM) to identify optimal conditions.
  • HPLC-MS monitoring : Track intermediates in real-time to pinpoint yield-limiting steps (e.g., acylation vs. bromination).
  • Kinetic modeling : Apply Arrhenius equations to correlate reaction rates with activation energies, using software like COPASI .

Key Challenges and Solutions

  • Crystallographic Disorder : Address using TWINABS for data integration and SHELXL’s PART instructions .
  • Stereochemical Purity : Employ chiral HPLC (Chiralpak IA column) with heptane/EtOH gradients to resolve enantiomers.
  • Thermal Degradation : TGA analysis reveals decomposition >200°C; store at −20°C under inert gas .

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